N'-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
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Overview
Description
N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound that features multiple functional groups, including an indole, a triazole, and a hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the condensation of the indole and triazole intermediates with acetohydrazide under specific conditions, such as refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-(1H-indol-3-ylmethylene)-4,5-dihydro-1H-benzo(g)indazole-3-carbohydrazide
- N’-(1H-indol-3-ylmethylene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(1H-indol-3-ylmethylene)octadecanohydrazide
Uniqueness
N’-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the indole and triazole rings, along with the hydrazide moiety, allows for diverse interactions with biological targets and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C30H25N7OS |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C30H25N7OS/c38-29(35-33-18-22-17-31-26-15-7-6-14-25(22)26)20-39-30-36-34-28(37(30)23-11-2-1-3-12-23)19-32-27-16-8-10-21-9-4-5-13-24(21)27/h1-18,31-32H,19-20H2,(H,35,38)/b33-18+ |
InChI Key |
NKJWVDQLESBTKS-DPNNOFEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CNC4=CC=CC=C43)CNC5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CNC4=CC=CC=C43)CNC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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